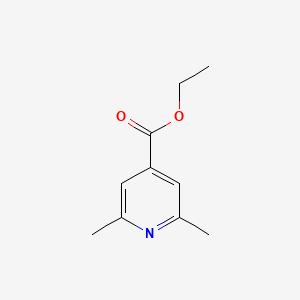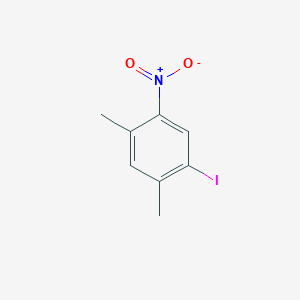
2-氧代-1,2,3,4-四氢喹啉-3-羧酸
概述
描述
2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a nitrogen-containing heterocyclic compound. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
科学研究应用
2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and infections.
作用机制
Target of Action
Similar compounds such as 2-oxo-1,2,3,4-tetrahydropyrimidines have been found to exhibit multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory action .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds are known to influence various biochemical pathways, resulting in downstream effects .
Result of Action
Related compounds have been found to exhibit various therapeutic and pharmacological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
生化分析
Biochemical Properties
2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been studied as an inhibitor of protein kinase CK2, a ubiquitous enzyme involved in cell cycle regulation, apoptosis, and other cellular processes . The interaction between 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid and CK2 involves binding to the enzyme’s active site, thereby inhibiting its activity and affecting downstream signaling pathways.
Cellular Effects
The effects of 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of protein kinase CK2 can lead to altered phosphorylation states of key regulatory proteins, impacting cell proliferation and survival . Additionally, 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid may affect metabolic pathways by interacting with enzymes involved in energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. Its inhibition of protein kinase CK2 is a prime example, where the compound binds to the enzyme’s active site, preventing substrate phosphorylation . This inhibition can lead to changes in gene expression, as CK2 is involved in the regulation of transcription factors and other proteins critical for gene expression. Additionally, 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid may interact with other enzymes, either inhibiting or activating them, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is relatively stable under standard laboratory conditions . Its degradation products and their potential effects on cells need to be considered in long-term studies. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and altered cellular functions.
Dosage Effects in Animal Models
The effects of 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of protein kinase CK2, leading to reduced cell proliferation in cancer models . At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular processes. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in its metabolism and the metabolism of other biomolecules. For example, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can either be excreted or further participate in biochemical reactions . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved.
Transport and Distribution
The transport and distribution of 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution pattern can influence the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is essential for its activity and function. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications . For instance, its interaction with protein kinase CK2 may involve localization to the nucleus, where CK2 is known to phosphorylate transcription factors and other nuclear proteins. Understanding the subcellular localization can provide insights into the compound’s mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves the [1,5]-hydride shift triggered N-dealkylative cyclization of 2-(2-(benzylamino)benzylidene)malonate under the action of boron trifluoride etherate (BF3·Et2O). This reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied. This includes the use of environmentally benign catalysts, solvent-free conditions, and efficient reaction pathways to minimize waste and energy consumption .
化学反应分析
Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
相似化合物的比较
- 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
- 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid
Comparison: 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and potential biological activities. Its ability to undergo a variety of chemical reactions makes it a versatile building block in organic synthesis .
属性
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-4,7H,5H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULTWXIRPYWHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30536721 | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246867-17-4 | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1601429.png)













